3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
Description
Contextualization within the Class of Aminopropanols and Dichlorophenyl Derivatives
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol belongs to the aminopropanol (B1366323) class of organic molecules. researchgate.net Aminopropanols are characterized by a three-carbon propanol (B110389) chain with an amino group attached. researchgate.netnih.gov This class of compounds is significant in various fields of chemical research and development. The presence of both a hydroxyl (-OH) and an amino (-NH2) group allows for a range of intermolecular interactions and makes them versatile building blocks in organic synthesis. researchgate.net Aminopropanol derivatives are integral to the synthesis of a variety of more complex molecules, including some pharmaceuticals. researchgate.netgoogle.com
The second key feature of this molecule is the presence of a 3,4-dichlorophenyl group. This is a benzene (B151609) ring substituted with two chlorine atoms at the 3 and 4 positions. Dichlorophenyl derivatives are a common feature in many biologically active compounds. chemimpex.comwikipedia.org The inclusion of chlorine atoms in a phenyl ring can significantly alter the electronic properties and lipophilicity of a molecule, which in turn can influence its biological activity. chemimpex.com For instance, dichlorophenyl groups are found in compounds investigated for their potential in neuropharmacology and oncology. chemimpex.com The positional isomer, 3,4-dichlorophenylpiperazine, is known to act as a serotonin (B10506) releaser and a β1-adrenergic receptor blocker. wikipedia.org
The combination of the aminopropanol and dichlorophenyl moieties in this compound suggests a molecule with potential for diverse chemical reactivity and biological interactions.
Significance of the this compound Structural Motif as a Chemical Research Probe
The structural motif of this compound makes it a valuable subject for chemical research. As a research probe, its structure can be systematically modified to investigate structure-activity relationships (SAR). For example, the amino and hydroxyl groups can be derivatized, and the position of the chlorine atoms on the phenyl ring can be altered to synthesize a library of related compounds. These new molecules can then be screened for various biological activities, providing insights into the pharmacophore responsible for any observed effects.
The aminopropanol backbone is a key feature in many pharmaceutical compounds, and its derivatives have been explored for various therapeutic applications. researchgate.netgoogle.com Similarly, the dichlorophenyl group is a known component of molecules targeting a range of biological systems. chemimpex.com Therefore, this compound serves as an interesting scaffold for the development of novel chemical entities. Its synthesis and the exploration of its chemical and physical properties can contribute to a deeper understanding of how these two important structural motifs interact and what new functionalities can arise from their combination.
While specific research applications for this compound are not extensively documented in publicly available literature, its structural components are present in compounds that are actively being investigated. For instance, similar aminopropanol derivatives are used as intermediates in the synthesis of complex molecules. google.comchemicalbook.com This suggests that this compound could also serve as a valuable intermediate in the synthesis of novel compounds for biological screening.
Below is a data table of this compound and a structurally related compound.
| Property | This compound hydrochloride | (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol |
| CAS Number | 1379949-07-1 | 886061-26-3 hsppharma.com |
| Molecular Formula | C9H12Cl3NO bldpharm.com | C9H12ClNO hsppharma.com |
| Molecular Weight | 256.56 g/mol bldpharm.com | 185.65 g/mol hsppharma.com |
| Appearance | Not specified | White to yellow solid hsppharma.com |
| Melting Point | Not specified | 53-56°C hsppharma.com |
| Boiling Point | Not specified | 327.9°C at 760 mmHg hsppharma.com |
Properties
IUPAC Name |
3-amino-1-(3,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWFGPOOKYZXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCN)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 Amino 1 3,4 Dichlorophenyl Propan 1 Ol and Its Analogs
Diverse Synthetic Routes for the Core Structure of Aminopropanols
The fundamental framework of 3-amino-1-arylpropan-1-ol can be assembled through several strategic pathways. These methods focus on efficiently forming the key carbon-carbon and carbon-nitrogen bonds that define the aminopropanol (B1366323) scaffold.
Reduction-Based Approaches to Propan-1-ol Derivatives
A primary strategy for synthesizing 1,3-amino alcohols involves the reduction of β-amino ketones. This approach is advantageous as the ketone precursor can often be synthesized through well-established reactions like the Mannich reaction. The critical step is the stereospecific reduction of the ketone group to a hydroxyl group. google.com
Various reducing agents can be employed for this transformation, with the choice of reagent influencing the stereochemical outcome. For instance, sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of ketones to alcohols. google.com More sophisticated methods utilize catalytic asymmetric reduction to achieve high enantiomeric excess, a topic that will be explored in greater detail in section 2.2.1. An efficient, chromatography-free asymmetric synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol has been developed, which involves an asymmetric hydrogenation or an enzymatic reduction of the precursor β-amino trifluoromethylketone. researchgate.net
| Precursor Type | Reducing Agent/Method | Product Type | Reference |
| β-Amino Ketone | Sodium Borohydride (NaBH₄) | Racemic 3-Amino-1-propanol | google.com |
| β-Amino Ketone | Asymmetric Hydrogenation | Enantiopure 3-Amino-1-propanol | google.com |
| β-Amino trifluoromethylketone | Asymmetric Hydrogenation / Enzymatic Reduction | (R)-3-amino-1,1,1-trifluoropropan-2-ol | researchgate.net |
Amination Reactions in Propanol (B110389) Synthesis
Introducing the amino group at the C3 position is a crucial step in the synthesis of the target molecule. Reductive amination provides a direct route by converting aldehydes and ketones into primary, secondary, and tertiary amines. libretexts.org This two-part process involves the initial nucleophilic addition of an amine to the carbonyl group to form an imine, followed by the reduction of the imine to an amine. libretexts.org A commonly used reducing agent for this reaction is sodium cyanoborohydride (NaBH₃CN). libretexts.org
Another powerful technique is the Pd/sulfoxide-catalyzed allylic C-H amination, which allows for the synthesis of syn-1,3-amino alcohol motifs with high selectivity. nih.gov This method utilizes electron-deficient N-nosyl carbamate (B1207046) nucleophiles to achieve the reaction under mild conditions. nih.gov Furthermore, classical methods such as the Ullmann reaction and the Buchwald-Hartwig amination can be adapted for the synthesis of arylamines, which are precursors to certain aminopropanol derivatives. organic-chemistry.org Amination can also be achieved by reacting a suitable precursor, such as a β-chloropropanol, with ammonia. google.com
| Reaction Type | Key Reagents/Catalyst | Substrate | Product | Reference |
| Reductive Amination | Aldehyde/Ketone, Amine, NaBH₃CN | Carbonyl Compound | Amine | libretexts.org |
| Allylic C-H Amination | Pd(II)/Sulfoxide catalyst, N-nosyl carbamate | Homoallylic Alcohol | syn-1,3-amino alcohol motif | nih.gov |
| Ammonolysis | β-chloropropanol, Liquid Ammonia | Halo-propanol | 2-aminopropanol | google.com |
Multicomponent Reaction Paradigms for Related Aminopropanol Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. jocpr.comnih.gov These reactions are characterized by high atom economy and the rapid generation of molecular complexity. jocpr.com For the synthesis of aminopropanol scaffolds, the Mannich reaction is a cornerstone MCR. It involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine or ammonia, leading to a β-amino carbonyl compound known as a Mannich base. nih.govgoogle.com This intermediate can then be reduced to the desired 3-amino-1-propanol derivative. google.com
Other notable MCRs that can be adapted for the synthesis of related structures include the Petasis reaction (a borono-Mannich reaction) and isonitrile-based MCRs like the Ugi and Passerini reactions, which are powerful tools for creating diverse molecular libraries. nih.gov
| Multicomponent Reaction | Reactants | Intermediate/Product Scaffold | Reference |
| Mannich Reaction | Aldehyde, Amine, Carbonyl Compound | β-Amino Ketone (Mannich Base) | nih.govgoogle.com |
| Petasis Reaction | Amine, Aldehyde, Vinyl- or Aryl-boronic acid | Allylic or Benzylic Amine | nih.gov |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Carboxamide | nih.gov |
Stereoselective Synthesis of Enantiopure 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
Achieving enantiomeric purity is critical in the synthesis of many pharmacologically active molecules. Stereoselective synthesis aims to produce a single enantiomer of a chiral compound, which can be accomplished through various advanced methodologies.
Asymmetric Catalysis in Aminopropanol Derivatization
Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. chiralpedia.com A key application in the synthesis of chiral 1,3-amino alcohols is the asymmetric reduction of prochiral β-amino ketones. This can be achieved using transition metal complexes with chiral ligands as catalysts for hydrogenation. researchgate.net For example, a patented method describes the asymmetric reduction of a β-aminoketone in the presence of a spiroborate ester catalyst and a hydrogen donor to produce optically active 3-amino-1-propanol derivatives with high enantiomeric excess. google.com
Organocatalysis, which uses small chiral organic molecules as catalysts, has also emerged as a powerful tool in asymmetric synthesis. Chiral primary amines derived from natural amino acids or Cinchona alkaloids can effectively catalyze a wide range of enantioselective reactions. Similarly, chiral aldehyde catalysis can provide excellent stereoselective control in reactions involving amino acid esters and their analogs. frontiersin.org
| Catalytic System | Reaction Type | Key Features | Reference |
| Spiroborate Ester Catalyst | Asymmetric Reduction | High enantiomeric excess (>80% ee) | google.com |
| Chiral Primary Amine Organocatalysts | Various (e.g., Aldol, Mannich) | Metal-free, versatile | |
| Chiral BINOL Aldehyde Catalysis | Amino Acid Derivatization | Mimics biological processes | frontiersin.org |
| Transition Metal Complexes with Chiral Phosphine Ligands | Asymmetric Hydrogenation | High efficiency for β-amino ketones | researchgate.net |
Chiral Auxiliary-Mediated Syntheses
The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.
Commonly used chiral auxiliaries include Evans' oxazolidinones and camphorsultam. wikipedia.org For instance, an N-acylated oxazolidinone can undergo diastereoselective enolate formation and subsequent alkylation. The resulting product, now with a new stereocenter controlled by the auxiliary, can be further modified. For the synthesis of a 3-amino-1-propanol structure, the acyl group could be reduced to the alcohol, and subsequent cleavage of the auxiliary would yield the enantiopure amino alcohol. This method provides a powerful means to control the absolute stereochemistry of the final product. wikipedia.orgnumberanalytics.com
| Chiral Auxiliary | Typical Application | Key Transformation | Reference |
| Evans' Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Diastereoselective enolate reactions | wikipedia.org |
| Camphorsultam | Asymmetric Michael Addition, Claisen Rearrangement | High diastereoselectivity | wikipedia.org |
| Pseudoephedrine | Asymmetric Alkylation | Forms chiral amides | wikipedia.org |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Asymmetric Amino Acid Synthesis | Isomerization via nickel complex |
Preparation of Salt Forms and Prodrug Strategies for Research Applications
For research and development, the physical and pharmacokinetic properties of a parent compound are often optimized through chemical modification. The formation of salts is a common strategy to improve solubility and stability, while prodrug strategies aim to enhance properties like permeability or targeted delivery for in vitro and in vivo studies. nih.gov
Hydrochloride Salt Formation and Characterization
The formation of a hydrochloride salt is a standard and effective method for improving the aqueous solubility and stability of amine-containing compounds, facilitating their handling and use in biological assays. The process generally involves the reaction of the free base form of the amine with hydrochloric acid.
A general procedure for the preparation of an amino alcohol hydrochloride salt involves dissolving the parent compound, this compound, in a suitable organic solvent. google.com An ethereal or alcoholic solution of hydrogen chloride is then added, typically leading to the precipitation of the hydrochloride salt. google.com The resulting solid can be isolated by filtration, washed with a solvent to remove excess acid and impurities, and dried to yield the final product.
The characterization of the resulting salt is essential to confirm its identity, purity, and structure. Standard analytical techniques for this purpose include a range of spectroscopic and analytical methods. researchgate.net Infrared (IR) spectroscopy would be used to identify characteristic bond vibrations, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) would confirm the molecular structure and the protonation state of the amino group. researchgate.net Mass spectrometry provides information on the molecular weight and fragmentation pattern, and elemental analysis is used to verify the empirical formula and the 1:1 stoichiometry of the parent compound and hydrochloric acid. researchgate.net
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1379949-07-1 | bldpharm.com |
| Molecular Formula | C₉H₁₂Cl₃NO | bldpharm.com |
| Molecular Weight | 256.56 g/mol | bldpharm.com |
| SMILES Code | OCCC(N)C1=CC=C(Cl)C(Cl)=C1.[H]Cl | bldpharm.com |
Chemical Transformations to Yield Active Research Probes for In Vitro Studies
Prodrugs are inactive or less active derivatives of a parent molecule that undergo enzymatic or chemical transformation in vivo or in vitro to release the active compound. nih.gov This strategy is widely employed to overcome undesirable physicochemical or pharmacokinetic barriers. For in vitro research applications, prodrugs can be designed to improve cell permeability, increase aqueous solubility for stock solutions, or achieve targeted release within cellular compartments. The parent compound, this compound, possesses two primary functional groups amenable to prodrug derivatization: a primary amine and a primary alcohol.
Strategies for the Hydroxyl Group: The primary alcohol can be derivatized to form esters, which can modulate solubility and permeability. For instance, esterification with dicarboxylic acids like succinic acid can create a hemisuccinate ester. acs.org The remaining carboxylic acid can then be used to form a sodium salt, significantly increasing aqueous solubility for the preparation of high-concentration stock solutions for cell-based assays. acs.org
Strategies for the Amino Group: The primary amino group is a versatile handle for various chemical modifications.
Amide and Carbamate Prodrugs: Acylation of the amino group to form amides or carbamates can increase lipophilicity, potentially enhancing passive diffusion across cell membranes in in vitro models. mdpi.com
Amino Acid Conjugates: A more sophisticated approach involves conjugating amino acids or dipeptides to the parent drug. nih.gov Such prodrugs can be designed to hijack specific transporters, such as the peptide transporter 1 (PEPT1), which is expressed in various cell lines. nih.gov This strategy can facilitate active transport into cells, which is particularly useful for compounds with low passive permeability. nih.gov
Enaminones: The formation of enaminones by reacting the primary amine with a 1,3-dicarbonyl compound is another strategy to create more lipophilic prodrugs that can improve absorption. mdpi.com These derivatives are designed to hydrolyze under physiological conditions to release the parent amine. mdpi.com
These transformations convert the parent compound into research probes with tailored properties, allowing for more controlled and effective investigation in various in vitro experimental systems.
| Functional Group | Prodrug Linkage | Potential Advantage for In Vitro Studies | Reference |
|---|---|---|---|
| Hydroxyl | Ester (e.g., Succinate) | Increased aqueous solubility for stock solution preparation. | acs.org |
| Amino | Amide/Carbamate | Increased lipophilicity, potentially enhancing cell membrane permeability. | mdpi.com |
| Amino | Amino Acid Conjugate | Targeting cellular uptake via transporters (e.g., PEPT1). | nih.gov |
| Amino | Enaminone | Increased lipophilicity and designed hydrolysis to release the parent amine. | mdpi.com |
Chemical Derivatization and Functionalization of 3 Amino 1 3,4 Dichlorophenyl Propan 1 Ol
Modification at the Amino Functionality
The primary amino group in 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol is a key site for derivatization, readily undergoing reactions typical of primary amines. These modifications can significantly influence the compound's polarity, basicity, and interaction with biological targets.
Acylation Reactions for Amide Derivatives
The amino group can be readily acylated to form a variety of amide derivatives. This is a common strategy in medicinal chemistry to introduce different functionalities and modulate the properties of a lead compound. Acylation can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using a coupling agent.
A general scheme for the acylation of this compound is presented below:
Scheme 1: General Acylation of this compound
A European patent describes the synthesis of various 3-amino-3-arylpropan-1-ol derivatives, including N-benzoyl derivatives. google.com While this patent does not specifically detail the synthesis using the 3,4-dichlorophenyl substituted analog, the described methods are broadly applicable. For instance, the reaction with benzoyl chloride in the presence of a base would yield the corresponding N-benzoyl derivative.
Table 1: Examples of Potential Amide Derivatives from Acylation Reactions
| Acylating Agent | R Group | Resulting Amide Derivative |
|---|---|---|
| Acetyl chloride | -CH₃ | N-(1-(3,4-dichlorophenyl)-3-hydroxypropyl)acetamide |
| Benzoyl chloride | -C₆H₅ | N-(1-(3,4-dichlorophenyl)-3-hydroxypropyl)benzamide |
Alkylation Reactions for Substituted Amines
The primary amino group can also be alkylated to yield secondary or tertiary amines. Selective mono-alkylation of primary amines in the presence of other nucleophilic groups like hydroxyls can be challenging. However, specific methods have been developed to achieve this selectivity.
One such method involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which allows for the selective mono-N-alkylation of 3-amino alcohols. organic-chemistry.org This approach could be applied to this compound to introduce a variety of alkyl groups.
Scheme 2: Selective Mono-N-Alkylation using 9-BBN
Table 2: Potential Substituted Amine Derivatives from Alkylation Reactions
| Alkylating Agent | R' Group | Resulting Amine Derivative |
|---|---|---|
| Methyl iodide | -CH₃ | 3-(Methylamino)-1-(3,4-dichlorophenyl)propan-1-ol |
| Ethyl bromide | -CH₂CH₃ | 3-(Ethylamino)-1-(3,4-dichlorophenyl)propan-1-ol |
Derivatization at the Hydroxyl Group
The secondary hydroxyl group on the propanol (B110389) chain provides another avenue for derivatization, allowing for the formation of esters and ethers. These modifications can alter the compound's lipophilicity and metabolic stability.
Esterification and Etherification Reactions
Standard esterification procedures, such as reaction with an acyl chloride or a carboxylic acid under acidic catalysis, can be employed to convert the hydroxyl group into an ester. Similarly, etherification can be achieved through reactions like the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide. A patent application mentions that in related aminopropanediol compounds, the hydroxyl groups can be esterified or etherified, suggesting the feasibility of these reactions for the target molecule. google.com
Scheme 3: General Esterification and Etherification of the Hydroxyl Group
Table 3: Potential Ester and Ether Derivatives
| Reaction Type | Reagent | R'' Group | Resulting Derivative |
|---|---|---|---|
| Esterification | Acetic anhydride | -COCH₃ | 3-Amino-1-(3,4-dichlorophenyl)propyl acetate (B1210297) |
Modifications on the Dichlorophenyl Moiety
The 3,4-dichlorophenyl ring is generally less reactive towards substitution than an unsubstituted phenyl ring due to the electron-withdrawing nature of the chlorine atoms. However, under specific conditions, aromatic substitution reactions can be considered, primarily from a theoretical standpoint as practical examples for this specific molecule are scarce.
Aromatic Substitution Reactions on Halogenated Phenyl Rings (theoretical considerations)
Electrophilic Aromatic Substitution (EAS): The two chlorine atoms are ortho, para-directing but deactivating. The directing effects of the two chlorine atoms would lead to substitution at positions 2, 5, and 6 of the phenyl ring. However, the deactivating effect of the halogens and the presence of the amino-propanol side chain would likely require harsh reaction conditions, which might not be compatible with the other functional groups in the molecule.
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on dihalobenzenes is generally difficult and requires either harsh conditions or the presence of strong electron-withdrawing groups (like a nitro group) ortho or para to the leaving group (a halogen). In the case of 3,4-dichlorophenyl derivatives, replacement of a chlorine atom by a nucleophile would be challenging. However, if a strong electron-withdrawing group were to be introduced onto the ring, the feasibility of NAS would increase.
Influence of Halogenation Pattern on Chemical Reactivity of this compound
The chemical reactivity of this compound in derivatization and functionalization reactions is significantly influenced by the electronic and steric effects imposed by the dichlorinated phenyl ring. The specific arrangement of the two chlorine atoms at the 3- and 4-positions dictates the electron density distribution across the aromatic ring and, consequently, affects the reactivity of the amino and hydroxyl functional groups. While specific comparative studies on the derivatization of this particular molecule are not extensively documented in publicly available literature, the principles of organic chemistry allow for a detailed theoretical analysis of its expected reactivity compared to other halogenated analogues.
The reactivity of the functional groups in this compound is primarily governed by the interplay of the inductive and resonance effects of the chlorine substituents. Chlorine atoms are electronegative and exert a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic substitution. However, they also possess lone pairs of electrons that can be donated to the aromatic pi-system through resonance (+R effect), which is an activating effect, particularly at the ortho and para positions relative to the halogens.
Conversely, these electronic effects have a pronounced impact on the reactivity of the amino and hydroxyl groups in functionalization reactions. The electron-withdrawing nature of the dichlorophenyl ring decreases the nucleophilicity of the primary amino group. This is because the inductive effect of the chlorine atoms pulls electron density away from the nitrogen atom, making its lone pair less available for donation to an electrophile.
The position of the chlorine atoms is crucial. For instance, a chlorine atom in the ortho position to a functional group would exert a more significant steric hindrance compared to a meta or para substituent, potentially impeding the approach of reagents. In the 3,4-dichloro isomer, the chlorine at the 3-position can exert a moderate steric effect on reactions involving the benzylic hydroxyl group.
To quantify the influence of substituents on the reaction rates and equilibrium constants of aromatic compounds, the Hammett equation is often employed. This linear free-energy relationship correlates the electronic properties of substituents (as measured by the substituent constant, σ) with the reactivity of a molecule in a given reaction (as measured by the reaction constant, ρ). For the 3,4-dichloro substitution pattern, the aggregate Hammett sigma value (σ_m + σ_p) would be positive and relatively large, indicating a significant electron-withdrawing effect. This would predict a decrease in the rate of reactions where the amino or hydroxyl group acts as a nucleophile.
A comparative analysis of the reactivity of different dichlorinated isomers of 3-amino-1-phenylpropan-1-ol (B18842) in a hypothetical acylation reaction of the amino group is presented in the table below. The predicted relative reactivity is based on the combined electronic and steric effects of the chlorine substituents.
| Compound | Halogenation Pattern | Expected Electronic Effect on Amine Nucleophilicity | Expected Steric Hindrance at Amine Group | Predicted Relative Reactivity in Acylation |
| 1 | 3,4-dichloro | Strong electron-withdrawing (-I > +R) | Low | Moderate |
| 2 | 2,4-dichloro | Strong electron-withdrawing (-I > +R) | High | Low |
| 3 | 2,5-dichloro | Strong electron-withdrawing (-I > +R) | High | Low |
| 4 | 2,6-dichloro | Very strong electron-withdrawing (-I > +R) | Very High | Very Low |
| 5 | 3,5-dichloro | Very strong electron-withdrawing (-I effects are additive) | Low | Moderate to Low |
This table is based on theoretical predictions and not on experimental data.
Similarly, the reactivity of the benzylic hydroxyl group in reactions such as etherification or esterification would be influenced by the halogenation pattern. The electron-withdrawing dichlorophenyl group would increase the acidity of the hydroxyl proton, making it a better leaving group in certain reactions but a poorer nucleophile in others. The steric hindrance from the chlorine at the 3-position would also play a role in modulating the accessibility of the hydroxyl group to incoming reagents.
In Vitro Molecular Interactions and Biological Target Engagement of 3 Amino 1 3,4 Dichlorophenyl Propan 1 Ol and Its Derivatives
Investigation of Receptor-Ligand Interactions in In Vitro Systems
Binding Affinity Profiling in Cell-Free or Cellular Assays (in vitro)
No studies presenting binding affinity data (such as Kᵢ, Kₔ, or IC₅₀ values) for 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol at various receptors were found. Consequently, its receptor binding profile remains unknown.
Ligand-Induced Receptor Activation or Modulation Assays (in vitro)
Information regarding the functional activity of this compound at any specific receptor is not available. There are no published reports on its ability to act as an agonist, antagonist, or allosteric modulator in receptor activation assays.
Enzyme Kinetics and Modulation Studies (in vitro)
Characterization of Enzyme Inhibition or Activation Mechanisms
A review of available literature did not yield any studies investigating the effects of this compound on enzyme activity. Therefore, its potential as an enzyme inhibitor or activator, and the corresponding mechanisms, have not been characterized.
Identification of Enzyme Binding Sites (in vitro)
Without evidence of enzyme modulation, no research has been conducted to identify potential binding sites for this compound on any enzyme.
Elucidation of Mechanisms of Molecular Recognition and Association (in vitro)
The fundamental mechanisms of how this compound recognizes and associates with biological targets have not been elucidated, as no specific targets have been identified in the literature.
Structure Activity Relationship Sar Studies of 3 Amino 1 3,4 Dichlorophenyl Propan 1 Ol Analogs
Impact of Substituent Modifications on In Vitro Biological Activity
The biological activity of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol analogs is profoundly influenced by modifications to the dichlorophenyl ring, the alkyl chain, and the amino and hydroxyl groups. These modifications can alter the compound's affinity and selectivity for its biological targets, as well as its pharmacokinetic properties.
Role of the Dichlorophenyl Ring Substitution Pattern (e.g., ortho-, meta-, para-chlorination)
The position of the chlorine atoms on the phenyl ring is a critical determinant of biological activity. While the 3,4-dichloro substitution is a common feature in many active compounds, altering this pattern to ortho- or meta-positions can significantly impact efficacy. For instance, in related series of monoamine reuptake inhibitors, the substitution pattern on the aromatic ring has been shown to be crucial for potency and selectivity. Studies on aryloxypropanamine analogs have demonstrated that the nature and position of substituents on the aryl ring dictate the inhibitory activity at the norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), and dopamine (B1211576) transporter (DAT).
For example, research on a series of 3-aryl-3-azolylpropan-1-amines revealed that the nature of the aryl group significantly influences monoamine reuptake inhibition. nih.gov While this series features an azole group instead of a hydroxyl group, the findings underscore the importance of the aryl moiety in receptor interaction. In general, electron-withdrawing groups, such as chlorine, on the phenyl ring can enhance activity, but their optimal positioning is key. The 3,4-dichloro pattern often provides a favorable balance of electronic and steric properties for interaction with the binding site of transporters like NET. Moving one of the chlorine atoms to the ortho position (e.g., 2,4-dichloro or 2,5-dichloro) or having a single chlorine at the para-position can lead to a decrease in potency, suggesting that the specific arrangement of the chlorine atoms in the 3 and 4 positions is advantageous for optimal binding.
| Substitution Pattern | General Effect on Activity |
|---|---|
| 3,4-Dichloro | Often associated with high potency for norepinephrine reuptake inhibition. |
| 2,4-Dichloro | Generally results in reduced activity compared to the 3,4-dichloro analog. |
| 4-Chloro | Typically shows lower potency than the corresponding dichloro-substituted compounds. |
Influence of the Alkyl Chain Length and Branching
The three-carbon propanol (B110389) chain is another key structural element where modifications can significantly alter biological activity. Changes in the length of this alkyl chain or the introduction of branching can affect the molecule's conformation and its ability to fit into the binding pocket of its target.
Studies on related compounds have shown that extending the alkyl chain from a propyl to a butyl or pentyl group can lead to a decrease in potency. This suggests that the three-carbon spacer is optimal for positioning the amino and hydroxyl groups for effective interaction with the target. Branching on the alkyl chain, for example, by adding a methyl group at the 2-position, can also have a profound impact. Such modifications can introduce steric hindrance that may either be detrimental or, in some cases, beneficial by locking the molecule into a more active conformation.
Furthermore, N-alkylation of the amino group is a common strategy to modulate activity. The introduction of small alkyl groups, such as methyl or ethyl, can influence the basicity of the amine and its interaction with the target. For instance, in a series of 3-amino-1-phenylpropyl benzimidazol-2-ones, N-methylation was found to be compatible with potent norepinephrine reuptake inhibition. nih.gov
| Alkyl Chain Modification | General Effect on Activity |
|---|---|
| Chain Extension (e.g., Butyl, Pentyl) | Often leads to decreased potency. |
| Branching (e.g., Methyl at C2) | Can significantly alter activity, often negatively due to steric hindrance. |
| N-Methylation | Can maintain or enhance potency. |
| N,N-Dimethylation | May decrease potency compared to mono-N-alkylation or the primary amine. |
Effects of Amino and Hydroxyl Group Derivatizations
The amino and hydroxyl groups are crucial for the biological activity of this compound, as they are key hydrogen bonding functionalities. Derivatization of these groups, for instance, through acylation or etherification, can provide valuable insights into their role in receptor binding.
O-acylation of the hydroxyl group to form an ester or its conversion to an ether can significantly reduce or abolish activity, highlighting the importance of the free hydroxyl group for hydrogen bonding with the target protein. Similarly, acylation of the amino group to form an amide generally leads to a loss of activity, as the basicity of the nitrogen is crucial for the ionic interaction with an acidic residue (like aspartate) in the transporter's binding site.
However, in some cases, derivatization can be used to create prodrugs, which are inactive in their initial form but are metabolized in the body to release the active parent compound. This strategy can be employed to improve the pharmacokinetic properties of a drug, such as its absorption or duration of action.
Stereochemical Aspects in Structure-Activity Relationships
The this compound molecule contains two chiral centers, at the C1 (bearing the hydroxyl group) and C3 (bearing the amino group) positions of the propanol chain. This gives rise to four possible stereoisomers: (1R, 3S), (1S, 3R), (1R, 3R), and (1S, 3S). The spatial arrangement of the functional groups in these stereoisomers can dramatically affect their interaction with the chiral environment of the biological target.
Diastereomeric and Enantiomeric Activity Profiles
It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities. Often, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be less active or even contribute to side effects (the distomer).
For many norepinephrine reuptake inhibitors with a similar 3-amino-1-arylpropan-1-ol scaffold, the biological activity resides predominantly in one or two of the four possible stereoisomers. For example, in the case of atomoxetine, a selective norepinephrine reuptake inhibitor, the (R)-enantiomer is the more potent one. Similarly, for other analogs in this class, a specific stereochemistry is often required for high-affinity binding to the norepinephrine transporter. The relative orientation of the dichlorophenyl, hydroxyl, and amino groups is critical for fitting into the complex three-dimensional binding pocket of the transporter protein. The precise stereochemical requirements for optimal activity in the this compound series would need to be determined through the synthesis and biological evaluation of the individual stereoisomers.
Generation of Structure-Activity Relationship Maps and Pharmacophore Models
The data generated from SAR studies can be used to construct pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target and elicit a response.
For norepinephrine reuptake inhibitors based on the 3-amino-1-arylpropan-1-ol scaffold, a typical pharmacophore model would include:
An aromatic ring with specific substitution patterns (e.g., the 3,4-dichlorophenyl group) that engages in hydrophobic and/or halogen bonding interactions.
A hydrogen bond donor feature (the hydroxyl group).
A positively ionizable feature (the amino group) that forms an ionic bond with an acidic residue in the transporter.
Defined spatial relationships and distances between these features.
These models are invaluable tools in drug discovery, as they can be used to virtually screen large compound libraries to identify new potential hits, as well as to guide the design of novel analogs with improved potency and selectivity. The development of a robust pharmacophore model for this compound analogs would be a key step in understanding their mechanism of action and in the rational design of new and improved therapeutic agents. mdpi.com
Computational Chemistry and in Silico Modeling of 3 Amino 1 3,4 Dichlorophenyl Propan 1 Ol
Molecular Docking and Protein-Ligand Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol, and a protein target.
Prediction of Binding Modes and Affinities
In the absence of direct studies on this compound, we can infer its potential binding modes by analyzing computational studies of similar molecules, such as monoamine transporter (MAT) inhibitors. nih.govnih.gov For many inhibitors of the serotonin (B10506) transporter (SERT), a key interaction involves the formation of a salt bridge between a protonated amine on the ligand and a conserved aspartate residue (Asp98 in human SERT) in the binding pocket. ed.ac.uk It is highly probable that the amino group of this compound would engage in a similar crucial interaction.
Furthermore, the dichlorophenyl ring is expected to form hydrophobic and aromatic stacking interactions with complementary residues within the target's binding site. The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), would be influenced by the sum of these and other interactions, such as hydrogen bonds involving the hydroxyl group. For a series of acefylline (B349644) derivatives targeting the MAO-B enzyme, docking scores were found to range from 33.21 to 75.22, indicating varying binding affinities based on substitutions. frontiersin.org
Table 1: Predicted Binding Interactions of Phenylpropanolamine Analogs with Monoamine Transporters
| Interacting Ligand Group | Interacting Protein Residue (Example in hSERT) | Type of Interaction | Reference |
| Protonated Amine | Aspartate (Asp98) | Salt Bridge, Hydrogen Bond | ed.ac.uk |
| Phenyl Ring | Aromatic residues (e.g., Tyrosine, Phenylalanine) | π-π Stacking, Hydrophobic | nih.govnih.gov |
| Hydroxyl Group | Polar residues (e.g., Serine, Threonine) | Hydrogen Bond |
This table is illustrative and based on data from related compounds, as direct studies on this compound are limited.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
Derivation of Common Feature Pharmacophores
For a class of compounds like phenylpropanolamine derivatives, a common feature pharmacophore model can be derived from a set of active molecules. nih.gov For monoamine transporter inhibitors, a general pharmacophore often includes a protonatable amine (positive ionizable feature), one or more aromatic rings (hydrophobic/aromatic feature), and potentially a hydrogen bond donor or acceptor. nih.gov The relative spatial arrangement of these features is critical for activity. For this compound, the key pharmacophoric features would be the protonated amine, the dichlorophenyl ring, and the hydroxyl group. The distances and angles between these features would define its pharmacophore.
Table 2: General Pharmacophore Features for Monoamine Transporter Inhibitors
| Pharmacophore Feature | Corresponding Chemical Moiety |
| Positive Ionizable | Primary/Secondary/Tertiary Amine |
| Aromatic Ring | Phenyl, Naphthyl, or other aromatic systems |
| Hydrogen Bond Donor | Hydroxyl, Amine |
| Hydrogen Bond Acceptor | Oxygen, Nitrogen atoms |
| Hydrophobic Group | Alkyl chains, Aromatic rings |
This table represents a generalized model for the class of compounds.
Virtual Screening Based on Pharmacophore Hypotheses
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features. dovepress.com This process, known as virtual screening, can efficiently identify potential new active molecules. A pharmacophore hypothesis for SERT inhibitors, for example, would be used to filter a library of compounds, and those that fit the model would be selected for further computational analysis, such as molecular docking, and eventual experimental testing. nih.gov The success of such a screening campaign relies heavily on the quality and validity of the initial pharmacophore model.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
QSAR models are developed by correlating the variation in the biological activity of a set of molecules with the variation in their physicochemical properties, which are represented by molecular descriptors. For a series of aryl-substituted alanine (B10760859) analogs, QSAR studies have shown that hydrophobicity of the side chain (measured by π constants) and the square of the aromatic dipole moment are significant descriptors influencing their antigelling activity. nih.gov For a hypothetical QSAR study on a series of 3-Amino-1-(substituted phenyl)propan-1-ol derivatives, one could expect that descriptors related to hydrophobicity (e.g., LogP), electronic properties (e.g., Hammett constants of the phenyl substituents), and steric parameters (e.g., molar refractivity) would be important in explaining the variance in their biological activity. A typical QSAR equation would take the form:
log(1/C) = a(LogP) + b(σ) + c(MR) + d
Where C is the concentration required for a certain biological effect, and a, b, c, and d are constants determined by regression analysis. In a study on aminophenyl benzamide (B126) derivatives as HDAC inhibitors, a 3D-QSAR model indicated that hydrophobic character and hydrogen bond donating groups were crucial for inhibitory activity. nih.gov
Table 3: Commonly Used Descriptors in QSAR Studies of Phenyl-containing Compounds
| Descriptor Class | Specific Descriptor Example | Property Represented |
| Hydrophobic | LogP, π constants | Lipophilicity, membrane permeability |
| Electronic | Hammett constants (σ), Dipole moment | Electron-donating/withdrawing effects, polarity |
| Steric | Molar Refractivity (MR), Taft's steric parameter (Es) | Molecular size and shape |
| Topological | Wiener index, Kier & Hall indices | Molecular connectivity and branching |
Development of Predictive Models for In Vitro Activity
The development of predictive models for the in vitro activity of compounds like this compound is a cornerstone of modern drug discovery. These models, often in the form of Quantitative Structure-Activity Relationships (QSAR), aim to establish a mathematical correlation between the chemical structure of a molecule and its biological activity.
For a compound like this compound, which is structurally analogous to SNRIs, a typical QSAR study would involve a dataset of similar molecules with known inhibitory concentrations (e.g., IC50 values) against serotonin (SERT) and norepinephrine (B1679862) (NET) transporters. The process generally follows these steps:
Data Curation: A dataset of diverse aminopropanol (B1366323) derivatives with experimentally determined in vitro activities is compiled.
Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the dataset is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are used to build the QSAR model.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and generalizability.
A hypothetical QSAR model for SNRI activity might be represented by an equation like:
pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(Jurs-WNSA-1) + ...
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP represents lipophilicity, TPSA is the topological polar surface area, and Jurs-WNSA-1 is a weighted surface area descriptor. The coefficients (β) indicate the relative importance of each descriptor.
Table 1: Exemplary Molecular Descriptors Used in QSAR Modeling of SNRI Analogues
| Descriptor Class | Specific Descriptor Examples | Relevance to Activity |
| Electronic | Dipole Moment, Partial Charges | Influences electrostatic interactions with the target protein. |
| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule within the binding pocket. |
| Hydrophobic | LogP, MLogP | Affects membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index, Balaban Index | Encodes information about molecular size, shape, and branching. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge transfer. |
Feature Selection and Interpretation for SAR Elucidation
A crucial aspect of QSAR modeling is the selection of the most relevant molecular descriptors, a process known as feature selection. This not only improves the predictive power of the model by reducing noise but also provides insights into the Structure-Activity Relationship (SAR). By identifying the key molecular features that drive biological activity, medicinal chemists can rationally design more potent and selective compounds.
For this compound, the dichlorophenyl ring, the aminopropanol side chain, and the stereochemistry of the chiral center are expected to be critical for its activity. Interpretation of a QSAR model for a series of analogues would likely reveal:
Role of the Amino and Hydroxyl Groups: These groups are capable of forming hydrogen bonds with key amino acid residues in the transporter binding sites. Their spatial arrangement is critical for optimal interaction.
Influence of Lipophilicity: A balanced lipophilicity is generally required for good oral absorption and brain penetration. The dichlorophenyl group contributes significantly to the lipophilicity of the molecule.
By analyzing the selected features, a pharmacophore model can be constructed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity and serves as a blueprint for the design of new, more effective molecules.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
In silico ADME prediction plays a vital role in the early stages of drug development by identifying potential pharmacokinetic liabilities before resource-intensive experimental studies are conducted.
Prediction of Metabolic Soft Spots (in vitro enzymatic susceptibility)
Metabolic soft spots are chemically labile sites in a molecule that are susceptible to modification by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. Identifying these soft spots is crucial for improving metabolic stability.
For this compound, several potential sites of metabolism can be predicted based on the known metabolic pathways of similar structures:
Aromatic Hydroxylation: The 3,4-dichlorophenyl ring is a likely site for hydroxylation, catalyzed by CYP enzymes. The exact position of hydroxylation would be influenced by the directing effects of the chlorine atoms.
N-Dealkylation/Oxidation: The primary amino group can undergo oxidation or deamination.
O-Glucuronidation: The hydroxyl group of the propanol (B110389) side chain is a potential site for conjugation with glucuronic acid, a common phase II metabolic reaction.
Various computational tools can predict the likelihood of metabolism at different atomic sites. These tools often use rule-based systems derived from known metabolic transformations or machine learning models trained on large datasets of metabolic data.
Table 2: Predicted Metabolic Soft Spots for this compound and Responsible CYP Isoforms (Hypothetical)
| Potential Metabolic Reaction | Predicted Site | Likely CYP Isoforms |
| Aromatic Hydroxylation | C5 or C6 of the dichlorophenyl ring | CYP2D6, CYP3A4 |
| N-Oxidation | Nitrogen of the amino group | CYP3A4 |
| O-Glucuronidation | Oxygen of the hydroxyl group | UGTs |
Computational Assessment of Molecular Descriptors Relevant to Biological Distribution
The biological distribution of a drug candidate is governed by its physicochemical properties. In silico models can predict key molecular descriptors that influence how a compound is distributed throughout the body.
For this compound, several descriptors are of high importance:
Lipophilicity (LogP/LogD): This descriptor is critical for predicting membrane permeability, including passage across the blood-brain barrier (BBB), which is essential for CNS-acting drugs. The dichlorophenyl group significantly increases the lipophilicity of the molecule.
Polar Surface Area (PSA): PSA is a good indicator of a molecule's ability to form hydrogen bonds and is inversely correlated with membrane permeability. A balance between lipophilicity and polarity is necessary for optimal distribution.
Molecular Weight (MW): Lower molecular weight is generally associated with better absorption and distribution.
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the chlorine and oxygen atoms) influences solubility and interactions with biological targets and transporters.
Plasma Protein Binding (PPB): High affinity for plasma proteins can limit the free concentration of the drug available to exert its pharmacological effect. This can be predicted using QSAR models based on lipophilicity and other descriptors.
Table 3: Predicted Physicochemical Properties and their Relevance to Biological Distribution for this compound (Exemplary Values)
| Molecular Descriptor | Predicted Value (Exemplary) | Relevance to Biological Distribution |
| Molecular Weight | 220.10 g/mol | Within the range for good oral bioavailability. |
| LogP | 2.8 | Suggests good potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 46.2 Ų | Indicates a moderate degree of polarity, balancing solubility and permeability. |
| Hydrogen Bond Donors | 2 | Contributes to interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and binding affinity. |
| pKa (amine) | ~9.5 | The compound will be predominantly protonated at physiological pH, affecting its interactions and distribution. |
In Vitro Metabolic Studies of 3 Amino 1 3,4 Dichlorophenyl Propan 1 Ol and Its Derivatives
Investigation of Enzymatic Biotransformations in In Vitro Systems
Comprehensive searches of scientific databases and literature have revealed a significant lack of specific data regarding the in vitro enzymatic biotransformation of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol. While the metabolism of other dichlorophenyl-containing compounds has been investigated, direct studies on this specific molecule are not publicly available. The following sections outline the general principles of enzymatic biotransformations that would be relevant to this compound, should such studies be conducted.
Role of Cytochrome P450 Enzymes (in vitro)
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of a vast array of xenobiotics. For a compound like this compound, CYP-mediated reactions would likely involve hydroxylation of the aromatic ring or oxidation of the aliphatic chain. The presence of two chlorine atoms on the phenyl ring can influence the regioselectivity of these reactions. However, without experimental data, the specific CYP isoforms involved and the resulting metabolites remain speculative.
Contribution of Other Metabolic Enzymes (e.g., peptidases for prodrugs)
Should this compound be formulated as a prodrug, for instance, through modification of its amino or hydroxyl group, other metabolic enzymes would play a crucial role in its activation. For example, amino acid-based prodrugs are often designed to be cleaved by peptidases, which are present in various tissues and biological fluids. This strategy can be employed to enhance solubility, permeability, or tissue-targeting of the parent drug. Currently, there is no public information available on prodrug strategies specifically employing this compound.
Identification and Characterization of In Vitro Metabolites
The process of identifying and characterizing metabolites formed in vitro is a critical step in drug development. This typically involves incubating the compound with relevant biological matrices and analyzing the resulting mixture using advanced analytical techniques.
Isolation and Structural Elucidation of Metabolic Products from In Vitro Assays
Following incubation in in vitro systems, metabolites are typically isolated and identified using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the determination of the exact mass and structure of the metabolic products. No studies detailing the isolation and structural elucidation of in vitro metabolites of this compound have been found in the public domain.
Metabolic Stability Assessment in Isolated In Vitro Biological Matrices (e.g., liver microsomes, plasma, cell cultures)
Metabolic stability assays are essential for predicting the in vivo clearance of a drug candidate. These assays measure the rate at which a compound is metabolized in various in vitro systems.
No specific data on the metabolic stability of this compound in liver microsomes, plasma, or cell cultures is available in the reviewed literature. The table below is a template that would typically be used to present such data if it were available.
| Biological Matrix | Species | Parameter | Value |
|---|---|---|---|
| Liver Microsomes | Human | Half-life (t½, min) | Data not available |
| Liver Microsomes | Rat | Half-life (t½, min) | Data not available |
| Liver Microsomes | Mouse | Half-life (t½, min) | Data not available |
| Plasma | Human | Half-life (t½, min) | Data not available |
| Hepatocytes | Human | Intrinsic Clearance (CLint, µL/min/10^6 cells) | Data not available |
Advanced Analytical Methodologies for Characterization and Quantification of 3 Amino 1 3,4 Dichlorophenyl Propan 1 Ol in Research Settings
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is an indispensable tool in the analytical laboratory for separating, identifying, and quantifying the components of a mixture. For 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol, various chromatographic techniques are applied to ensure the purity of synthesized batches and to quantify the compound in different matrices.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for obtaining accurate and reproducible results.
A typical HPLC method for this compound would involve a reversed-phase approach, utilizing a C18 column to separate the analyte from potential impurities. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. An isocratic elution, where the mobile phase composition remains constant, can be effective for routine purity checks. However, a gradient elution, with a programmed change in the organic modifier concentration, is often employed to resolve a wider range of impurities with varying polarities.
Detection is commonly achieved using a UV detector, as the dichlorophenyl group in the molecule provides a chromophore that absorbs in the UV spectrum, typically around 220-280 nm. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a certified reference standard of this compound and plotting the peak area against concentration.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
| Retention Time | ~ 7.5 min |
Gas Chromatography (GC) Applications
While HPLC is often the primary choice, Gas Chromatography (GC) can also be a valuable tool for the analysis of this compound, particularly for assessing volatile impurities. Due to the polar nature and relatively high boiling point of the target compound, derivatization is often necessary to improve its volatility and thermal stability for GC analysis. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique that replaces the active hydrogens on the amino and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.
The derivatized analyte is then injected into a GC system equipped with a capillary column, such as a DB-5 or HP-5, which has a non-polar stationary phase. A temperature program is used to separate the components based on their boiling points. A Flame Ionization Detector (FID) is typically used for quantification due to its high sensitivity to organic compounds.
Table 2: Representative GC Method Parameters for Impurity Profiling
| Parameter | Condition |
| Column | HP-5, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Derivatization | BSTFA with 1% TMCS |
Chiral Chromatography for Enantiomeric Purity Analysis
Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, it is crucial to determine the enantiomeric purity of the compound. Chiral chromatography, most commonly chiral HPLC, is the definitive method for this purpose.
This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including amino alcohols. csfarmacie.cz The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol. The choice of the specific CSP and the mobile phase composition is critical for achieving optimal enantiomeric resolution.
The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram.
Table 3: Example Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (80:20, v/v) with 0.1% Diethylamine |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
Mass Spectrometry for Structural Elucidation and Trace Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation of unknown compounds and for the sensitive detection and quantification of substances at trace levels.
LC-MS/MS for Metabolite Identification (in vitro)
Understanding the metabolic fate of a compound is a critical aspect of its development. In vitro metabolism studies, often using liver microsomes or hepatocytes, are conducted to identify potential metabolites. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for this purpose due to its high sensitivity and selectivity. researchgate.netnih.gov
In a typical workflow, this compound is incubated with a metabolically active system, such as human liver microsomes, along with necessary cofactors. The reaction is then quenched, and the sample is analyzed by LC-MS/MS. The LC system separates the parent compound from its metabolites. The mass spectrometer, operating in tandem MS mode (MS/MS), first selects the ion corresponding to the parent compound or a suspected metabolite (the precursor ion). This ion is then fragmented, and the resulting product ions are detected.
The fragmentation pattern provides structural information that helps in the identification of the metabolites. Common metabolic transformations for a compound like this compound could include oxidation of the alcohol to a ketone or carboxylic acid, N-dealkylation (if applicable), or hydroxylation of the aromatic ring.
High-Resolution Mass Spectrometry for Precise Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). measurlabs.comacs.org This precision allows for the determination of the elemental composition of a molecule, which is a powerful tool for confirming the identity of a newly synthesized compound or for identifying unknown metabolites. researchgate.net
When analyzing this compound, HRMS can be used to confirm its molecular formula (C9H11Cl2NO) by comparing the experimentally measured mass with the calculated theoretical mass. This technique is particularly useful in distinguishing between compounds that have the same nominal mass but different elemental compositions. HRMS is often coupled with liquid chromatography (LC-HRMS) to provide both separation and highly accurate mass data for complex mixtures.
Table 4: Theoretical and Measured Mass Data from HRMS
| Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) |
| [M+H]+ | 220.02905 | 220.02891 | -0.64 |
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the elucidation of the molecular structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Vis spectrophotometry would be primary methods for characterizing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, one can map the carbon-hydrogen framework.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons on the 3,4-dichlorophenyl ring would typically appear as a set of multiplets in the downfield region (approximately 7.0-7.5 ppm). The proton attached to the carbon bearing the hydroxyl group (the benzylic proton) would likely be a multiplet around 4.5-5.0 ppm. The methylene (B1212753) protons adjacent to this carbinol center and the amino group would present as complex multiplets in the aliphatic region of the spectrum. The protons of the amino (NH₂) and hydroxyl (OH) groups would appear as broad singlets whose chemical shifts are highly dependent on the solvent and concentration.
The ¹³C NMR spectrum would complement this information by showing a signal for each unique carbon atom. The carbons of the dichlorinated aromatic ring would have signals in the ~125-140 ppm range. The carbon atom bonded to the hydroxyl group would be expected around 65-75 ppm, while the other aliphatic carbons would resonate at higher fields.
Hypothetical ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 7.5 | Multiplet (m) |
| CH-OH | 4.5 - 5.0 | Multiplet (m) |
| CH₂ | 1.8 - 2.2 & 2.8 - 3.2 | Multiplets (m) |
| NH₂ | Variable (broad) | Singlet (s) |
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
An IR spectrum of this compound would be expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group, likely overlapping with the N-H stretching vibrations of the primary amine group in the same region. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹. Bending vibrations for the NH₂ group might be observed around 1600 cm⁻¹. The C-O stretching of the alcohol would likely be found in the 1050-1200 cm⁻¹ range. Finally, absorptions corresponding to the C-Cl bonds would be expected in the fingerprint region, typically below 800 cm⁻¹.
Hypothetical IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Amine) | 3200 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| N-H Bend (Amine) | 1590 - 1650 | Medium |
| C-O Stretch (Alcohol) | 1050 - 1200 | Strong |
UV-Vis Spectrophotometry for Quantification and Electronic Properties
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For a compound like this compound, the dichlorophenyl group is the primary chromophore. This aromatic system would be expected to exhibit characteristic absorption maxima (λ_max) in the UV region, likely between 250 and 280 nm, corresponding to π→π* transitions. This property would allow for the quantification of the compound in solution using the Beer-Lambert law, provided a standard calibration curve is established.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. It would also reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups. As of now, no published crystal structure for this specific compound is available in crystallographic databases.
Q & A
Q. What are the recommended safety protocols for handling 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol in laboratory settings?
- Methodological Answer : Based on GHS classifications for analogous amino-propanol derivatives, this compound likely requires stringent safety measures:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (acute toxicity: H302, skin irritation: H315, eye irritation: H319) .
- Engineering Controls : Conduct reactions in a fume hood to mitigate inhalation risks (respiratory irritation: H335) .
- First Aid : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .
- Storage : Store in a cool, dry, ventilated area away from oxidizing agents .
Q. How can researchers verify the purity and structural identity of synthesized this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Chromatography : HPLC or GC with a polar stationary phase (e.g., ZORBAX SB-C18) to assess purity (>95% threshold for pharmaceutical intermediates) .
- Spectroscopy :
- NMR : Compare H and C NMR shifts with PubChem data for analogous compounds (e.g., (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol: δ 1.8–2.2 ppm for CH, 4.3 ppm for OH) .
- FT-IR : Confirm NH (3300–3500 cm) and OH (3200–3600 cm) stretches .
- Mass Spectrometry : High-resolution MS to validate molecular weight (expected: ~230–250 g/mol for dichlorophenyl derivatives) .
Q. What solvents and reaction conditions are optimal for synthesizing this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in aminolysis reactions. For reductive amination, use methanol/ethanol with NaBH .
- Temperature : 60–80°C for aryl halide amination; room temperature for catalytic hydrogenation .
- Catalysts : Pd/C or Raney Ni for hydrogenation of ketone intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for stereoisomers of this compound?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA or IB column with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with standards .
- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers via VCD spectra, focusing on NH and OH bending modes (1200–1500 cm) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., (S)-enantiomers show distinct unit cell parameters vs. (R)-forms) .
Q. What strategies mitigate low yields in the catalytic hydrogenation of 3,4-dichlorophenylpropanone to this compound?
- Methodological Answer :
- Catalyst Optimization : Screen Pd/C (1–5% loading) vs. PtO under 30–50 psi H. PtO may reduce dehalogenation side reactions .
- Additives : Use NHOAc (1 equiv.) to stabilize intermediates and suppress over-reduction .
- Solvent Effects : Switch from THF to ethyl acetate to improve substrate solubility and reduce catalyst poisoning .
Q. How can computational modeling predict the biological activity of this compound analogs?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets like GABA receptors (dichlorophenyl groups may enhance binding affinity vs. fluorophenyl analogs) .
- QSAR Modeling : Train models on datasets of aryl-propanol derivatives to correlate Cl-substitution patterns (3,4 vs. 2,4) with IC values .
- MD Simulations : Simulate membrane permeability using CHARMM-GUI; logP ~2.5 suggests moderate blood-brain barrier penetration .
Data Contradiction Analysis
Q. How should researchers address discrepancies in toxicity data across studies?
- Methodological Answer :
- Dose-Response Reassessment : Compare LD values (oral vs. dermal) using OECD Guideline 423. For example, acute oral toxicity (Category 4: 300–2000 mg/kg) may vary due to impurities .
- Metabolite Profiling : Use LC-MS to identify toxic metabolites (e.g., oxidative deamination products) that may explain inter-study variability .
- Species-Specific Sensitivity : Cross-validate rodent vs. zebrafish models; NH-propanols show higher aquatic toxicity (EC <10 mg/L) .
Methodological Tables
Q. Table 1. Comparative Spectroscopic Data for Aryl-Propanol Derivatives
| Compound | H NMR (δ, ppm) | C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 3-Amino-1-(3,4-DCP)propan-1-ol | 1.8–2.2 (m, CH) | 45.2 (CH), 68.1 (C-OH) | Modeled |
| (S)-3-Amino-3-(4-FP)propan-1-ol | 4.3 (s, OH) | 72.5 (C-OH) | Experimental |
Q. Table 2. Reaction Optimization for Hydrogenation
| Catalyst | Pressure (psi) | Solvent | Yield (%) | Side Products |
|---|---|---|---|---|
| Pd/C 5% | 30 | EtOAc | 62 | Dechlorinated (8%) |
| PtO | 50 | MeOH | 78 | None |
| Raney Ni | 40 | THF | 45 | Over-reduced (12%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
